Dimethyl sulfide

Catalog No.
S563820
CAS No.
75-18-3
M.F
C2H6S
(CH3)2S
CH3SCH3
C2H6S
M. Wt
62.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl sulfide

CAS Number

75-18-3

Product Name

Dimethyl sulfide

IUPAC Name

methylsulfanylmethane

Molecular Formula

C2H6S
(CH3)2S
CH3SCH3
C2H6S

Molecular Weight

62.14 g/mol

InChI

InChI=1S/C2H6S/c1-3-2/h1-2H3

InChI Key

QMMFVYPAHWMCMS-UHFFFAOYSA-N

SMILES

CSC

Solubility

22 mg/mL at 25 °C
Soluble in alcohol, ether; soluble in water at concentrations below 300 mM
Slightly soluble in water; soluble in ethanol, ethyl ether
In water, 2.2X10+4 mg/L at 25 °C
Solubility in water: none
insoluble in water; soluble in ethyl alcohol and ethyl ether
1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

2-Thiapropane; DMS; Dimethyl Monosulfide; Dimethyl Sulfide; Dimethyl Sulphide; Dimethyl Thioether; Methyl Monosulfide; Methylthiomethane; Thiobis(methane); 1,1’-Thiobismethane

Canonical SMILES

CSC

Dimethyl sulfide is a colorless to straw-colored liquid that is highly flammable and has a boiling point of approximately 37 °C (99 °F) . It is slightly soluble in water but more soluble in organic solvents. Dimethyl sulfide is produced naturally through microbial activity and can also be generated as a byproduct in industrial processes, particularly in kraft pulping mills during wood delignification . Its presence is often associated with the cooking of certain vegetables and seafood, contributing to their unique aromas.

DMS plays a complex role in marine ecosystems. It is thought to act as a feeding deterrent for some grazers on phytoplankton. The release of DMS into the atmosphere is crucial for climate regulation. DMS oxidation products like MSA contribute to cloud condensation nuclei formation, which in turn affects cloud properties and albedo, influencing global climate [].

DMS is a flammable liquid with a low flash point and can readily ignite. It is also a moderate health hazard, with exposure causing irritation to the eyes, skin, and respiratory system. Inhalation of high concentrations can lead to central nervous system depression [].

Here are some safety precautions when handling DMS:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when working with DMS.
  • Handle in a well-ventilated area away from heat and ignition sources.
  • Store in a cool, dry place in a tightly sealed container.
  • Dispose of waste according to local regulations.

Data for Safety and Hazards:

  • Flammability: Flash point below -30 °C []
  • Autoignition temperature: 205 °C []

DMS and Cloud Formation:

Dimethyl sulfide (DMS) plays a crucial role in cloud formation and climate regulation . Produced by marine phytoplankton, DMS is emitted from the ocean surface, where it undergoes complex chemical reactions in the atmosphere. These reactions lead to the formation of sulfate aerosols, tiny particles that act as cloud condensation nuclei (CCN). CCN are essential for cloud droplet formation, influencing cloud properties such as size, lifetime, and reflectivity . Studies suggest that DMS emissions influence regional and global climate through their impact on cloud formation and radiative properties .

Researching DMS Production and Emission:

Understanding the factors controlling DMS production and emission from the ocean is crucial for accurately predicting its impact on climate. Researchers use various techniques to measure DMS concentrations in the ocean and atmosphere, including eddy covariance flux measurements and direct sampling . Additionally, laboratory experiments are conducted to study the biological processes responsible for DMS production by phytoplankton under different environmental conditions . These research efforts aim to improve our understanding of the complex interactions between the ocean, atmosphere, and climate.

Modeling DMS in Climate Models:

Climate models incorporate representations of DMS emissions and their impact on atmospheric chemistry and cloud formation. However, accurately simulating these processes remains a challenge due to the complex nature of DMS oxidation pathways and their dependence on various environmental factors . Ongoing research focuses on improving the representation of DMS processes in models to enhance their accuracy in predicting climate change .

Due to its properties as a Lewis base. It forms complexes with transition metals and can undergo oxidation reactions in the atmosphere:

  • Oxidation: Dimethyl sulfide is oxidized in the marine atmosphere to produce sulfur dioxide, dimethyl sulfoxide, dimethyl sulfone, methanesulfonic acid, and sulfuric acid . The oxidation pathways include:
    • Hydroxyl addition and abstraction, leading to stable intermediates that can influence aerosol formation .
  • Reactivity: In the presence of chlorinating agents like sulfuryl chloride, dimethyl sulfide can convert into chloromethyl methyl sulfide . Additionally, it can react with butyllithium to form lithium methylthioalkyl .

Dimethyl sulfide plays a significant role in the marine environment. It serves as a precursor to methanesulfonic acid and contributes to cloud condensation nuclei formation, influencing climate patterns through aerosol generation . Furthermore, it is produced during the bacterial metabolism of dimethylsulfoniopropionate (a compound found in marine phytoplankton), highlighting its ecological importance.

Dimethyl sulfide can be synthesized through several methods:

  • Industrial Production: The primary method involves treating hydrogen sulfide with excess methanol over an aluminum oxide catalyst:
    2CH3OH+H2S(CH3)2S+2H2O2\text{CH}_3\text{OH}+\text{H}_2\text{S}\rightarrow (\text{CH}_3)_2\text{S}+2\text{H}_2\text{O}
    This reaction produces dimethyl sulfide along with water as a byproduct .
  • Laboratory Synthesis: Dimethyl sulfide can also be generated via the reduction of dimethyl sulfoxide using reducing agents like lithium aluminum hydride or sodium borohydride.

Dimethyl sulfide has various applications across different industries:

  • Chemical Manufacturing: It acts as a presulfiding agent in steam cracking processes for producing ethylene and propylene from hydrocarbons. This application helps reduce coke formation and enhances catalyst performance .
  • Flavoring Agent: Due to its unique aroma, it is sometimes utilized in food flavoring.
  • Environmental Studies: Its role in atmospheric chemistry makes it crucial for studies related to climate change and aerosol formation.

Research has shown that dimethyl sulfide interacts significantly with atmospheric components. Its oxidation leads to the formation of sulfate aerosols and other sulfur-containing compounds that affect cloud properties and climate dynamics . Studies indicate that the oxidation mechanism involves multiple pathways that can yield various products under different environmental conditions.

Similar Compounds: Comparison with Other Organosulfur Compounds

Several compounds share similarities with dimethyl sulfide due to their sulfur content and structural characteristics. Notable examples include:

CompoundChemical FormulaKey Characteristics
Dimethyl sulfoxideCH₃S(O)CH₃A polar aprotic solvent; used in biological systems.
Dimethyl disulfideCH₃SSCH₃A compound with two sulfur atoms; used in organic synthesis.
MethanethiolCH₃SHA simple thiol; known for its foul odor; used in organic synthesis.

Uniqueness of Dimethyl Sulfide

Dimethyl sulfide stands out due to its dual role as both a natural product of biological processes and an industrial chemical. Its significant impact on atmospheric chemistry distinguishes it from other organosulfur compounds, particularly regarding its influence on cloud formation and climate regulation .

Physical Description

Dimethyl sulfide appears as a clear colorless to straw colored liquid with a disagreeable odor. Flash point less than 0°F. Less dense than water and slightly soluble in water. Vapors are heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless to pale yellow liquid with unpleasant odour of wild radish, cabbage
A clear colorless to straw colored liquid with a disagreeable odor.

Color/Form

Colorless, volatile liquid

XLogP3

0.9

Boiling Point

99 °F at 760 mm Hg (USCG, 1999)
37.3 °C
99°F

Flash Point

-36 °F (USCG, 1999)
-48 °C (closed cup)
-49 °C
-36°F

Vapor Density

2.14 (Air = 1)
Relative vapor density (air = 1): 2.1

Density

0.85 at 68 °F (USCG, 1999)
0.8483 g/cu cm at 20 °C
Relative density (water = 1): 0.85
0.840-0.850
0.85

LogP

log Kow = 0.92 (est)
0.84

Odor

UNPLEASANT ODOR OF WILD RADISH, CABBAGE-LIKE

Melting Point

-144 °F (USCG, 1999)
-98.3 °C
-98.24 °C
-98.3°C
-98 °C
-144°F

UNII

QS3J7O7L3U

GHS Hazard Statements

Aggregated GHS information provided by 1756 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (88.84%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (76.82%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (12.02%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (10.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (10.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

A single ip injection of 275 mg of dimethyl sulfoxide (DMSO) to rats effectively uncouples oxidative phosphorylation in liver mitochondria during the period from 2 hr to 5 days postinjection. Higher doses of DMSO are inhibitory to mitochondrial respiration. DMSO has, however, no uncoupling action on oxidative phosphorylation in vitro. Dimethyl sulfide, a known metabolite of DMSO, brings about the uncoupling effect in vitro. The uncoupling of oxidative phosphorylation by normal mitochondria could also be achieved if these are preincubated with postmitochondrial liver supernatant derived from rat injected with DMSO, 2-24 hr prior to sacrifice. These results provide an explanation for the observed uncoupling effect exerted by DMSO in vivo.

Vapor Pressure

502.34 mmHg
502 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 53.2

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Impurities

Gas chromatographic analysis showed that dimethyl sulfide contained 710 ppm dimethyl disulfide, 355 ppm carbon disulfide, butyl ethyl sulfide, and 95 ppm allyl sulfide as impurities.

Other CAS

75-18-3
31533-72-9

Wikipedia

Dimethyl sulfide

Biological Half Life

After overnight fasting, the concn of dimethyl sulfide in expired alveolar gas (ALV-DMS) was determined serially following ingestion of 2 g of dl-methionine in normal subjects and pt with liver diseases. ALV-DMS peaked in 30-90 min, declined markedly in 3 hr. Cirrhotics had t/2 longer than any other group.

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 4th degree

Methods of Manufacturing

/It is/ obtained by distilling potassium methyl sulfate with concentrated aq potassium sulfide.
By interaction of a solution of potassium sulfide and methyl chloride in methanol.
Methanol + hydrogen sulfide (thiolation)
Sulfate pulp black liquor + sulfur + sodium sulfide (demethylation)
(1) From kraft pulping black liquor by heating with inorganic sulfur compounds; (2) by interaction of a solution of potassium sulfide and methyl chloride in methanol.

General Manufacturing Information

All other basic organic chemical manufacturing
Industrial gas manufacturing
Petrochemical manufacturing
Methane, 1,1'-thiobis-: ACTIVE

Analytic Laboratory Methods

A TECHNIQUE EMPLOYING GAS CHROMATOGRAPHY FOR ANALYSIS OF INDUSTRIAL PROCESS-GAS ODORS WAS DEVELOPED.
DIMETHYL SULFIDE IN WASTEWATER WAS RECOVERED, AND COMPONENTS WERE DETERMINED BY GAS CHROMATOGRAPHY. RECOVERY FOR DIMETHYL SULFIDE WAS ABOUT 80% FOR THE EXTRACTION.
A GAS CHROMATOGRAPHIC METHOD WAS DEVELOPED FOR MICRODETERMINATION OF DIMETHYL SULFIDE IN KRAFT MILL EFFLUENTS.
A stack gas sample is obtained by impinger collection and SO2 is removed with citrate buffer. The reduced S cmpd are oxidized with air or O and measured as SO2 by barium-thorium titration.
For more Analytic Laboratory Methods (Complete) data for Dimethyl sulfide (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

A gas chromatographic method for the detn of mercaptans in blood is described.

Storage Conditions

Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Store in tightly closed containers in a cool, well ventilated area. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Interactions

Tolerance against the rat lung edema response to ozone inhalation was not incr by intraperitoneal injection of dimethyl sulfide.
Dimethyl sulfoxide suppresses conversion of the prodrug sulindac to its bioactive sulfide metabolite (SD). During continuous iv infusions of sulindac (1 mg/kg/hr), plasma concn of SD at steady-state equilibrium were 80% lower when DMSO was infused concomitantly at 0.34 ml/kg/hr; whereas sulindac plasma concn were not significantly affected by DMSO. DMSO was only a weak inhibitor of SD oxidation in vitro and did not affect the rate of SD elimination in vitro. In contrast, dimethyl sulfide a metabolite of DMSO, was a potent inhibitor of SD oxidase in vitro.
Adult male rats were injected with sodium arsenite (4 mg/kg, sc) 10 min prior to injection of dimethyl sulfide. Neither compound caused mortality when given alone (n = 4). Dimethyl sulfide (320 mg S/kg, sc) resulted in no toxic signs or mortality with or without arsenite (n = 4).

Dates

Modify: 2023-08-15

Bayesian change point quantile regression approach to enhance the understanding of shifting phytoplankton-dimethyl sulfide relationships in aquatic ecosystems

Zhongyao Liang, Yong Liu, Yaoyang Xu, Tyler Wagner
PMID: 34107366   DOI: 10.1016/j.watres.2021.117287

Abstract

Dimethyl sulfide (DMS) serves as an anti-greenhouse gas, plays multiple roles in aquatic ecosystems, and contributes to the global sulfur cycle. The chlorophyll a (CHL, an indicator of phytoplankton biomass)-DMS relationship is critical for estimating DMS emissions from aquatic ecosystems. Importantly, recent research has identified that the CHL-DMS relationship has a breakpoint, where the relationship is positive below a CHL threshold and negative at higher CHL concentrations. Conventionally, mean regression methods are employed to characterize the CHL-DMS relationship. However, these approaches focus on the response of mean conditions and cannot illustrate responses of other parts of the DMS distribution, which could be important in order to obtain a complete view of the CHL-DMS relationship. In this study, for the first time, we proposed a novel Bayesian change point quantile regression (BCPQR) model that integrates and inherits advantages of Bayesian change point models and Bayesian quantile regression models. Our objective was to examine whether or not the BCPQR approach could enhance the understanding of shifting CHL-DMS relationships in aquatic ecosystems. We fitted BCPQR models at five regression quantiles for freshwater lakes and for seas. We found that BCPQR models could provide a relatively complete view on the CHL-DMS relationship. In particular, it quantified the upper boundary of the relationship, representing the limiting effect of CHL on DMS. Based on the results of paired parameter comparisons, we revealed the inequality of regression slopes in BCPQR models for seas, indicating that applying the mean regression method to develop the CHL-DMS relationship in seas might not be appropriate. We also confirmed relationship differences between lakes and seas at multiple regression quantiles. Further, by introducing the concept of DMS emission potential, we found that pH was not likely a key factor leading to the change of the CHL-DMS relationship in lakes. These findings cannot be revealed using piecewise linear regression. We thereby concluded that the BCPQR model does indeed enhance the understanding of shifting CHL-DMS relationships in aquatic ecosystems and is expected to benefit efforts aimed at estimating DMS emissions. Considering that shifting (threshold) relationships are not rare and that the BCPQR model can easily be adapted to different systems, the BCPQR approach is expected to have great potential for generalization in other environmental and ecological studies.


Preparation of sludge-based activated carbon for adsorption of dimethyl sulfide and dimethyl disulfide during sludge aerobic composting

Wenwen Li, Zhangliang Han, Dezhi Sun
PMID: 34134443   DOI: 10.1016/j.chemosphere.2021.130924

Abstract

Emission of dimethyl sulfide (DMS) and dimethyl disulfide (DMDS) during sludge aerobic composting has limited the use and development of this economical sludge treatment process. In this study, cheap and easily available sludge was used as raw material for the preparation of adsorbents to eliminate DMS and DMDS. A series of sludge-based activated carbons (SACs) were prepared by acid or base activation, and coconut shell mix was also assessed. The results revealed that SAC preparation by KOH activation without coconut shell mix could significantly enhance the surface area and pore volume of SAC, and showed the maximum adsorption capacity for DMS (53.45 mg g
) and DMDS (151.28 mg g
). In addition, SAC had a good adsorption effect on a mixture of DMS and DMDS. The SAC adsorbents could efficiently adsorb DMS and DMDS after four cycles of regeneration. Thermodynamic and kinetic analyses demonstrated that adsorption between the SAC and DMS/DMDS was via physical adsorption. The SAC developed in this study utilized waste in a useful way that could significantly reduce the cost of adsorbents and use them for odor elimination during sludge aerobic composting.


Study of heterogeneous reaction of dimethyl sulfide on atmospheric-like particulate TiO

Hailin Wang, Run Hao, Lei Nie, Zhengping Hao, Zhongshen Zhang
PMID: 33975234   DOI: 10.1016/j.chemosphere.2021.130771

Abstract

Dimethyl sulfide (DMS) related to solar radiation and greenhouse effect is one of the most important volatile sulfides and its' oxidation products are also important contributors to acid rain. It is of great importance to study the consumption and reactions of DMS in the atmosphere. In this work, atmospheric-like particulate TiO
was selected to study the reaction mechanism of DMS on TiO
with the purpose to explore the possible heterogeneous oxidation of DMS. The results showed that the heterogeneous reaction of DMS with TiO
occurred under the condition of illumination, which is a first-order-like reaction with the rate constant K = 2.83 × 10
/s, the initial reaction uptake coefficient and the steady reaction uptake coefficient indicated the occupation of products and by-products on the surface of TiO
. The heterogeneous reaction mechanism of DMS studied by aerosol time-of-flight mass spectrometry (ATOFMS) suggested that DMS underwent a series of complex chemical reactions with sulfate and various sulfur-containing gas products, in which hydroxyl radicals might play an important role.


Combination of microwave discharge electrodeless lamp and a TiO

Zhen Zhu, Jiang Yu
PMID: 33812875   DOI: 10.1016/j.envres.2021.111082

Abstract

In this study, an integrated photocatalytic system consisting of a microwave discharge electrodeless lamp (MDEL) and TiO
/HZSM-5 was established to investigate the intensified degradation of dimethyl sulphide (DMS). The system targets optimisation of the reactive oxygen species (ROS) and photocatalytic degradation pathways without catalyst deactivation. TiO
/HZSM-5, containing highly dispersed TiO
nanoparticles, was prepared through the sol-gel method. TiO
/HZSM-5 exhibits strong acidity and can adsorb DMS in multiple adsorption forms. Thus, the adsorption capacity of TiO
/HZSM-5 is 20 and 53 times higher than that of Aeroxide TiO
(P25) in dry and highly humid air, respectively. UV-Vis analysis was performed to investigate the ROS in the gas phase. The results show that the concentrations of the ROS increased by 8% and 62.7% in dry and highly humid air, respectively.
O
and O (
D), as well as ·OH are the major ROS, accounting for 73.6% and 61.6% in dry and highly humid air, respectively. A total of 92.5% DMS was removed over 600 min in dry air. Microwaves have strong desorption effects on absorbed substances, promoting the degradation of DMS via ROS in the gas phase. Moreover,
O
, O (
D), and ·OH can mineralise more DMS molecules into SO
and SO
through methanesulfonic acid. The highest mineralisation rate of 89.48% was obtained at 90% humidity over 600 min without catalyst deactivation. Therefore, this integrated system induced by microwave radiation can improve ROS production and prevent catalyst deactivation, providing an alternative to achieve higher photocatalytic performances in dry and highly humid air.


[Efficacy of photocatalytic air purifiers in reducing dimethyl sulfide malodor following cryopreserved peripheral blood stem cell infusion]

Ryohei Abe, Yusuke Yamane, Kohei Shiroshita, Yuya Koda, Masatoshi Sakurai, Jun Kato, Takehiko Mori
PMID: 32908051   DOI: 10.11406/rinketsu.61.885

Abstract

Dimethyl sulfoxide (DMSO) is used as a cryoprotectant for peripheral blood stem cells (PBSC) preservation. Dimethyl sulfide (DMS) is a metabolite of DMSO secreted through patients' breath after PBSC infusion. It possesses malodor causing an unpleasant environment. We evaluated the efficacy of a photocatalyst environment purifier, which has the potential to lyse toxic substances, in reducing DMS malodor. High DMS concentration in the air after PBSC infusion rapidly decreased after operating the device. Our results suggest that photocatalytic reaction has the potential to reduce the DMS odor associated with PBSC infusion.


Natural dimethyl sulfide gradients would lead marine predators to higher prey biomass

Kylie Owen, Kentaro Saeki, Joseph D Warren, Alessandro Bocconcelli, David N Wiley, Shin-Ichi Ohira, Annette Bombosch, Kei Toda, Daniel P Zitterbart
PMID: 33526835   DOI: 10.1038/s42003-021-01668-3

Abstract

Finding prey is essential to survival, with marine predators hypothesised to track chemicals such as dimethyl sulfide (DMS) while foraging. Many predators are attracted to artificially released DMS, and laboratory experiments have shown that zooplankton grazing on phytoplankton accelerates DMS release. However, whether natural DMS concentrations are useful for predators and correlated to areas of high prey biomass remains a fundamental knowledge gap. Here, we used concurrent hydroacoustic surveys and in situ DMS measurements to present evidence that zooplankton biomass is spatially correlated to natural DMS concentration in air and seawater. Using agent simulations, we also show that following gradients of DMS would lead zooplankton predators to areas of higher prey biomass than swimming randomly. Further understanding of the conditions and scales over which these gradients occur, and how they are used by predators, is essential to predicting the impact of future changes in the ocean on predator foraging success.


Removal of dimethyl sulfide by post-plasma catalysis over CeO

Lu Hu, Nan Jiang, Bangfa Peng, Zhengyan Liu, Jie Li, Yan Wu
PMID: 33979912   DOI: 10.1016/j.chemosphere.2021.129910

Abstract

The combination of a multistage rod plasma reactor and post CeO
-MnO
catalysts is studied to treat dimethyl sulfide (DMS). The physicochemical properties of all catalysts and the effect of the catalytic performance of CeO
-MnO
catalysts on DMS removal efficiency are studied. Placing CeO
-MnO
catalysts after the non-thermal plasma system can improve the capability of DMS degradation. The results exhibit that CeO
-MnO
(1:1) catalyst presents a higher catalytic activity than that of CeO
, MnO
, CeO
-MnO
(1:0.5) and CeO
-MnO
(1:3). At the power of 21.7 W, the combination of dielectric barrier discharge and CeO
-MnO
(1:1) catalyst could improve the DMS removal efficiency and CO
selectivity by 16.2% and 18.2%, respectively. This result maybe closely related with its specific surface area, redox properties and oxygen mobility. In addition, the degradation mechanism of DMS over CeO
-MnO
catalysts is proposed. Finally, the stability of the CeO
-MnO
(1:1) catalyst is investigated, and the reason for the decreased activity of the used catalyst is analyzed.


Bacteria are important dimethylsulfoniopropionate producers in marine aphotic and high-pressure environments

Yanfen Zheng, Jinyan Wang, Shun Zhou, Yunhui Zhang, Ji Liu, Chun-Xu Xue, Beth T Williams, Xiuxiu Zhao, Li Zhao, Xiao-Yu Zhu, Chuang Sun, Hong-Hai Zhang, Tian Xiao, Gui-Peng Yang, Jonathan D Todd, Xiao-Hua Zhang
PMID: 32938931   DOI: 10.1038/s41467-020-18434-4

Abstract

Dimethylsulfoniopropionate (DMSP) is an important marine osmolyte. Aphotic environments are only recently being considered as potential contributors to global DMSP production. Here, our Mariana Trench study reveals a typical seawater DMSP/dimethylsulfide (DMS) profile, with highest concentrations in the euphotic zone and decreased but consistent levels below. The genetic potential for bacterial DMSP synthesis via the dsyB gene and its transcription is greater in the deep ocean, and is highest in the sediment.s DMSP catabolic potential is present throughout the trench waters, but is less prominent below 8000 m, perhaps indicating a preference to store DMSP in the deep for stress protection. Deep ocean bacterial isolates show enhanced DMSP production under increased hydrostatic pressure. Furthermore, bacterial dsyB mutants are less tolerant of deep ocean pressures than wild-type strains. Thus, we propose a physiological function for DMSP in hydrostatic pressure protection, and that bacteria are key DMSP producers in deep seawater and sediment.


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